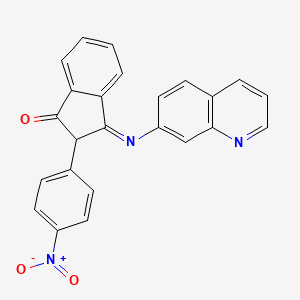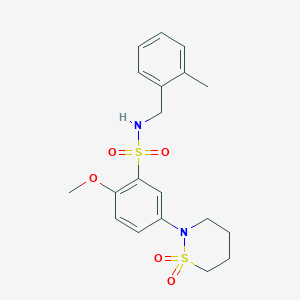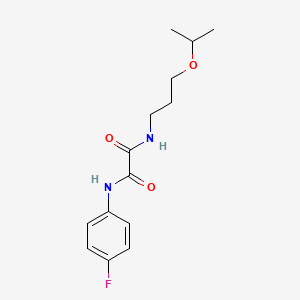
1,4-phenylene bis(2-iodobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-phenylene bis(2-iodobenzoate) is a chemical compound that is widely used in scientific research. It is a versatile molecule that has many applications in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
1,4-phenylene bis(2-iodobenzoate) has many applications in scientific research. It is commonly used as a crosslinking agent in the synthesis of polymers and hydrogels. It is also used as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, it has been shown to have antimicrobial and anticancer properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1,4-phenylene bis(2-iodobenzoate) is not fully understood. It is believed to work by disrupting the structure and function of target molecules, such as proteins and nucleic acids. This can lead to cell death or inhibition of cellular processes.
Biochemical and Physiological Effects:
1,4-phenylene bis(2-iodobenzoate) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for use as an antimicrobial agent. It has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer drug. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-phenylene bis(2-iodobenzoate) in lab experiments is its versatility. It can be used in a wide range of applications, from crosslinking polymers to detecting proteins. Additionally, it has been shown to have low toxicity, making it a safe choice for many experiments. However, one of the main limitations of using 1,4-phenylene bis(2-iodobenzoate) is its cost. It is a relatively expensive compound, which may limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1,4-phenylene bis(2-iodobenzoate). One promising area of research is the development of new antimicrobial agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 1,4-phenylene bis(2-iodobenzoate) and its potential use as an anticancer drug. Finally, there is potential for the development of new fluorescent probes based on this compound, which could be used in a variety of applications.
Synthesemethoden
The synthesis of 1,4-phenylene bis(2-iodobenzoate) involves the reaction of 1,4-dihydroxybenzene with 2-iodobenzoic acid in the presence of a catalyst. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.
Eigenschaften
IUPAC Name |
[4-(2-iodobenzoyl)oxyphenyl] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2O4/c21-17-7-3-1-5-15(17)19(23)25-13-9-11-14(12-10-13)26-20(24)16-6-2-4-8-18(16)22/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVFVXXWCOKCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Iodobenzoyl)oxy]phenyl 2-iodobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)
![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B4957699.png)
![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)

![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)


![N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B4957725.png)
![1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4957742.png)